molecular formula C28H29N5O2 B2521143 1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide CAS No. 1351772-16-1

1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2521143
CAS No.: 1351772-16-1
M. Wt: 467.573
InChI Key: ZAOQRFRJBWWRNU-UHFFFAOYSA-N
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Description

1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

Target of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . Therefore, it can be inferred that these compounds might also target the parasites causing these diseases, such as Leishmania and Plasmodium species.

Mode of Action

A molecular docking study conducted on a similar compound revealed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that these compounds might interact with their targets in a similar manner, leading to inhibition of the target’s function.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of similar compounds , it can be inferred that these compounds might interfere with the biochemical pathways essential for the survival and proliferation of Leishmania and Plasmodium species.

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that these compounds might also exhibit similar effects.

Future Directions

The future research directions for this compound would likely depend on its intended application. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring, the coupling of the pyridine ring, and the incorporation of the piperidine ring. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: A quaternary ammonium compound used as a disinfectant.

Uniqueness

1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide is unique due to its complex structure, which includes multiple aromatic rings and functional groups

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O2/c1-19-9-11-21(12-10-19)25-31-28(35-32-25)24-8-5-15-29-26(24)33-16-13-22(14-17-33)27(34)30-18-23-7-4-3-6-20(23)2/h3-12,15,22H,13-14,16-18H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOQRFRJBWWRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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